6-Chloro-3-(2-methylpropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the functional groups present in the molecule .
Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
Novel Compound Synthesis : The compound has been a focus in the synthesis of various novel derivatives, including triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties. These synthesized compounds demonstrated significant antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdalla, 2010).
Anticancer Agent Development : Efforts to explore structure-activity relationships of 4-anilinoquinazolines led to the identification of derivatives as potent apoptosis inducers and promising anticancer candidates, highlighting the therapeutic potential beyond their conventional applications (Sirisoma et al., 2009).
Catalysis in Synthesis : The use of specific catalysts for the efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones underlines the compound's role in facilitating novel synthetic routes for potentially bioactive molecules (Kefayati, Asghari, & Khanjanian, 2012).
Tubulin Polymerization Inhibition : The identification of indenopyrazoles, through synthesis from indanones and phenyl isothiocyanates, as inhibitors of tubulin polymerization points to a method for targeting cancer cell proliferation, highlighting the compound's utility in cancer research (Minegishi et al., 2015).
Antimicrobial and Antituberculosis Studies : Synthesis of 3-heteroarylthioquinoline derivatives and their subsequent screening for antituberculosis activity underscore the compound's potential in addressing infectious diseases, with certain derivatives showing promising activity against Mycobacterium tuberculosis (Chitra et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-chloro-3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-7(2)6-15-11(16)9-5-8(13)3-4-10(9)14-12(15)17/h3-5,7H,6H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLZQPVRVVLOFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CC(=C2)Cl)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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